molecular formula C7H11N3O2 B6268078 2-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetic acid CAS No. 1519876-08-4

2-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetic acid

Cat. No. B6268078
CAS RN: 1519876-08-4
M. Wt: 169.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetic acid (2-PTA) is an organic compound belonging to the family of triazoles. It is a derivative of acetic acid, and is commonly used in scientific research applications due to its unique properties.

Mechanism of Action

2-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetic acid acts as an inhibitor of enzymes involved in signal transduction pathways. It binds to the enzyme active site, blocking the binding of the substrate to the enzyme. This prevents the enzyme from catalyzing the reaction, thus inhibiting the signal transduction pathway.
Biochemical and Physiological Effects
2-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, fungi, and viruses. It has also been shown to have anti-inflammatory, anti-cancer, and anti-oxidant effects. Additionally, 2-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetic acid has been shown to have a protective effect against oxidative stress and to reduce the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

2-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetic acid has several advantages for lab experiments. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it is stable in aqueous solutions, making it easy to store and handle. However, there are some limitations to its use in lab experiments. It is not soluble in organic solvents, and it can be toxic in high concentrations.

Future Directions

There are several potential future directions for the use of 2-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetic acid in scientific research. It could be used in the development of new pharmaceuticals, such as antibiotics and antiviral agents. It could also be used in the development of new fluorescent probes for the detection of DNA. Additionally, it could be used in the development of new inhibitors of enzymes involved in signal transduction pathways. Finally, it could be used in the development of new anti-inflammatory, anti-cancer, and anti-oxidant agents.

Synthesis Methods

2-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetic acid can be synthesized in two different ways. The first method involves the reaction of propargyl bromide with sodium azide, followed by the addition of sodium acetic acid. The second method involves the reaction of propargyl alcohol with sodium azide, followed by the addition of sodium acetic acid.

Scientific Research Applications

2-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetic acid is a versatile compound that has been used in numerous scientific research applications. It has been used as a substrate for the synthesis of various triazole-containing compounds, and as a catalyst in the synthesis of heterocyclic compounds. It has also been used as a reagent in the synthesis of various pharmaceuticals, such as antibiotics, antifungal agents, and antiviral agents. Additionally, 2-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetic acid has been used as a fluorescent probe for the detection of DNA, and as an inhibitor of enzymes involved in signal transduction pathways.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetic acid involves the reaction of propargyl alcohol with 2-azido-1-(propan-2-yl)-1H-1,2,3-triazole in the presence of copper (I) chloride to form 2-(1-(propan-2-yl)-1H-1,2,3-triazol-4-yl)ethanol. This intermediate is then oxidized to 2-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetaldehyde using pyridinium chlorochromate. Finally, the aldehyde is treated with sodium borohydride to yield the desired product, 2-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetic acid.", "Starting Materials": [ "Propargyl alcohol", "2-azido-1-(propan-2-yl)-1H-1,2,3-triazole", "Copper (I) chloride", "Pyridinium chlorochromate", "Sodium borohydride" ], "Reaction": [ "Step 1: Propargyl alcohol is added to a solution of 2-azido-1-(propan-2-yl)-1H-1,2,3-triazole and copper (I) chloride in acetonitrile.", "Step 2: The reaction mixture is stirred at room temperature for several hours until TLC analysis indicates complete conversion of the starting materials to the intermediate, 2-(1-(propan-2-yl)-1H-1,2,3-triazol-4-yl)ethanol.", "Step 3: Pyridinium chlorochromate is added to the reaction mixture to oxidize the intermediate to 2-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetaldehyde.", "Step 4: The aldehyde is reduced to the desired product, 2-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetic acid, using sodium borohydride in methanol.", "Step 5: The product is purified by recrystallization from ethanol." ] }

CAS RN

1519876-08-4

Product Name

2-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetic acid

Molecular Formula

C7H11N3O2

Molecular Weight

169.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.